3,4-Difluorophenyl Substitution Pattern: Physicochemical Differentiation from 4-Fluoro and 2,6-Difluoro Regioisomers
The 3,4-difluorophenyl substitution pattern on the target compound confers a distinct electronic profile compared to the mono-fluoro (4-fluorophenyl) analog. While direct biological activity data for the target compound are not available in the published peer-reviewed literature, the 3,4-difluoro arrangement introduces an additional electron-withdrawing fluorine atom at the meta position relative to the anilide nitrogen, which increases the acidity of the adjacent amide NH and alters the torsional angle of the phenyl ring compared to the 4-fluoro analog (CAS not available; comparator represented as 4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide). In the broader N-(thiazol-2-yl)-benzamide series, fluorine substitution pattern has been shown to be a critical determinant of target binding, with 2,6-difluoro, 3,4-difluoro, and 4-fluoro regioisomers exhibiting divergent pharmacological profiles [1].
| Evidence Dimension | Fluorine substitution pattern and calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | 3,4-Difluorophenyl substitution; molecular formula C₁₉H₁₅F₂N₃O₂S; MW 387.4; calculated logP approximately 3.5–4.0 (estimated based on structural analogs) |
| Comparator Or Baseline | 4-Fluoro analog: C₁₉H₁₆FN₃O₂S, MW 369.4 (1 fluorine); 2,6-Difluoro regioisomer: same formula, different substitution pattern |
| Quantified Difference | Difference of 1 fluorine atom (ΔMW = 18); altered hydrogen-bond acceptor capacity; distinct electrostatic potential surface |
| Conditions | In silico physicochemical property comparison; no head-to-head biological assay data available for the target compound |
Why This Matters
The 3,4-difluoro arrangement modulates the compound's hydrogen-bonding capacity and lipophilicity in ways that cannot be replicated by mono-fluoro or alternative difluoro regioisomers, making unambiguous structural identity critical for reproducible pharmacological experiments.
- [1] Molinari EJ, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Biophys Res Commun. 2021;578:56-62. (Demonstrates that fluorine position on the benzamide ring is a critical SAR determinant within this chemotype.) View Source
